molecular formula C13H12N2 B3345370 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine CAS No. 104271-32-1

8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine

Cat. No. B3345370
M. Wt: 196.25 g/mol
InChI Key: AQXHUYXVSFWGCY-UHFFFAOYSA-N
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Patent
US04596872

Procedure details

Combine 25 g (0.17 mol) of cyclopropyl phenyl ketone with 50 g (0.73 mol) of imidazole, and heat to 200° C. for 18 hr. Isolation from 200 g of silica gel using methylene chloride, followed by crystallization from ether provides the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]2[CH2:11][CH2:10]2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>C(Cl)Cl>[C:1]1([C:7]2[C:13]3[N:12]([CH:16]=[CH:15][N:14]=3)[CH2:10][CH2:11][CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1CC1
Name
Quantity
50 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by crystallization from ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=2N(CCC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.